Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
Description
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex azo dye characterized by multiple azo (-N=N-) linkages and sulfonate (-SO₃⁻) groups. The compound’s structure includes a naphthalene backbone substituted with two azo-bound aromatic rings: one bearing a 2,4-diamino-5-(4-sulphonatophenyl) moiety and the other a phenyl group.
Properties
CAS No. |
84025-06-9 |
|---|---|
Molecular Formula |
C28H21N8NaO6S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
InChI Key |
GMPFHRSJTVXZBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Sulfonated or nitrated derivatives.
Scientific Research Applications
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural complexity distinguishes it from simpler azo dyes. Key comparisons include:
*Hypothetical formula based on structural analogs.
- Functional Groups: The target compound’s 2,4-diamino groups enhance hydrogen bonding and electrostatic interactions compared to DR81’s benzamido group or CAS 36409-70-8’s ethoxyphenyl substituent. This may improve dye-substrate affinity but increase toxicity risks .
- Sulfonate Groups: All listed compounds include sulfonate moieties, ensuring water solubility. However, the target compound’s dual sulfonates and amino groups may enable pH-dependent solubility, unlike DR81’s single sulfonate .
Physicochemical Properties
- Stability: Azo dyes with nitro groups (e.g., CAS 85136-34-1, ) exhibit lower photostability than amino-substituted analogs due to nitro’s electron-withdrawing effects. The target compound’s diamino groups likely improve lightfastness .
- Optical Properties : Azo dyes absorb visible light (400–700 nm) due to conjugated π-systems. The target compound’s extended conjugation (two azo bonds) may shift absorption maxima to longer wavelengths compared to single-azo dyes like CAS 36409-70-8 .
Environmental and Toxicological Profiles
- Biodegradation: DR81 is biodegradable under alkali-thermo-tolerant conditions , but the target compound’s diamino groups may resist microbial degradation due to steric hindrance.
- Toxicity: Azo dyes with aromatic amines (e.g., benzidine derivatives) are often carcinogenic. While the target compound’s 2,4-diamino group is less hazardous than benzidine, its toxicity profile remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
